Technical Characterization Guide: 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione
Technical Characterization Guide: 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione
This guide provides a comprehensive technical characterization of 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- , commonly known as Disperse Blue 24 .[1][2][3][4][5]
CAS Registry Number: 3179-96-2
Common Synonyms: Disperse Blue 24, C.I. 61515, Oracet Blue B
Molecular Formula: C
Executive Summary
This compound represents a class of asymmetric 1,4-diaminoanthraquinones, widely utilized as a disperse dye for hydrophobic polymers (polyester, acetate) and as a chromogenic scaffold in material science.[2][3][5] Unlike symmetrical analogs (e.g., Solvent Blue 35), the asymmetry of the 1-methylamino and 4-phenylamino substituents imparts unique solvatochromic properties and solubility profiles.[1][2][3][5] This guide outlines the critical parameters for its synthesis, spectroscopic validation, and purity assessment, tailored for researchers in dye chemistry and pharmaceutical development.
Chemical Identity & Physical Properties
The physicochemical profile of Disperse Blue 24 is defined by its planar anthraquinone core, which facilitates
Table 1: Physicochemical Constants
| Property | Value / Description | Notes |
| Appearance | Dark blue to violet crystalline powder | Polymorphism may affect shade.[1][3][4][6][7] |
| Solubility | Soluble in acetone, chloroform, benzene, DMF.[2][3] | Insoluble in water.[4][5] |
| Melting Point | 150–200°C (Range varies by polymorph) | Experimental verification required per batch.[2][3][4][5] |
| 600–640 nm (in organic solvents) | Strong molar absorptivity ( | |
| LogP | ~5.5 (Predicted) | Highly lipophilic; crosses membranes easily.[2][3][4][5] |
| pKa | ~0.8 (Conjugate acid of amine) | Remains neutral at physiological pH.[2][4][5] |
Synthesis & Production Logic
The industrial and laboratory synthesis follows a nucleophilic aromatic substitution pathway.[2][3][4][5] The asymmetry is introduced by sequential amination.[4][5]
Synthesis Workflow
-
Starting Material: 1-(Methylamino)anthraquinone (CAS 82-38-2).[1][2][3][4][5][8]
-
Bromination: Electrophilic bromination at the 4-position to yield 1-methylamino-4-bromoanthraquinone (CAS 128-93-8).[1][2][3][4][5]
-
Condensation: Ullmann-type condensation with aniline in the presence of a copper catalyst and base (e.g., K
CO ) to install the phenylamino group.[2][3][5]
Figure 1: Stepwise synthesis pathway ensuring regioselective asymmetry.[2][3][4][5]
Spectroscopic Characterization
To validate the structure, researchers must confirm the presence of both the methyl and phenyl substituents and the integrity of the quinone core.[2][3][5]
A. UV-Visible Spectroscopy
-
Mechanism: Charge Transfer (CT) from the lone pairs of the amino nitrogens to the electron-deficient quinone carbonyls.[2][3][4][5]
-
Diagnostic Feature: A prominent broad band between 600–640 nm (blue region).[2][3][4][5]
-
Solvatochromism: The
will shift bathochromically (red-shift) in more polar aprotic solvents (e.g., DMSO vs. Toluene) due to stabilization of the excited CT state.[2][3][4][5]
B. Infrared Spectroscopy (FT-IR)
-
Quinone Carbonyls (C=O): Two bands are typically observed.[2][3][4][5] The carbonyls involved in intramolecular H-bonding with the amines appear at lower frequencies (1630–1650 cm
).[1][2][3][4][5] -
N-H Stretch: Weak, broad bands around 3200–3400 cm
.[1][2][3][4][5] -
Aromatic C=C: Characteristic skeletal vibrations at 1580–1600 cm
.[1][2][3][4][5]
C. Nuclear Magnetic Resonance (NMR)
The asymmetry is the key to interpreting the
| Proton Environment | Chemical Shift ( | Multiplicity | Assignment Logic |
| N-H (Amine) | 10.5 – 12.0 | Broad Singlet | Deshielded by strong intramolecular H-bond to C=O.[1][2][3][4] |
| Anthraquinone Core | 8.2 – 8.4 | Multiplet (2H) | Protons at positions 5 and 8 (peri to carbonyls).[2][3][4][5] |
| Anthraquinone Core | 7.7 – 7.9 | Multiplet (2H) | Protons at positions 6 and 7.[4][5] |
| Phenyl Ring | 7.2 – 7.5 | Multiplet (5H) | Overlapping aromatic signals from the phenylamino group.[5] |
| Quinone Ring | 6.8 – 7.1 | Singlet/Doublet | Protons at positions 2 and 3 (shielded by amine donors).[3][4][5] |
| Methyl Group | ~3.0 | Doublet | Coupled to the adjacent N-H proton.[5] |
D. Mass Spectrometry (MS)
-
Molecular Ion: [M]
or [M+H] peak at m/z 328/329 .[2][3][4][5] -
Fragmentation: Loss of methyl group (M-15) or cleavage of the phenyl amine bond may be observed in EI.[1][2][3][4][5]
Purity & Chromatographic Analysis
For drug development or high-grade dye applications, purity must be assessed to rule out unreacted bromo-intermediates or bis-substituted byproducts.[1][2][3][4][5]
HPLC Method Protocol (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[2][3][5]
-
Gradient: 50% B to 100% B over 20 minutes.
-
Detection: UV at 620 nm (specific to product) and 254 nm (general impurities).[2][3][4][5]
-
Retention Time Logic: The target (asymmetric) will elute between the more polar 1-methylamino precursor and the potentially more lipophilic bis-phenyl analogs.[1][2][3][4][5]
Biological & Safety Profile
While primarily a dye, the structural homology of Disperse Blue 24 to anthracycline antibiotics (e.g., Doxorubicin) and mitoxantrone necessitates careful biological handling.[2][3][5]
Toxicity Mechanisms[2][5]
-
DNA Intercalation: The planar tricyclic core can insert between DNA base pairs, potentially inhibiting Topoisomerase II.[2][3][5]
-
Redox Cycling: The quinone moiety can undergo one-electron reduction to a semiquinone radical, generating Reactive Oxygen Species (ROS) which cause oxidative stress.[2][3][4][5]
-
Metabolism: Hepatic enzymes (CYP450) may hydroxylate the phenyl ring or N-demethylate the amine, creating reactive metabolites.[2][3][4][5]
Safety Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][5] Irrit.).
-
Precaution: Avoid dust inhalation.[4][5] Use in a fume hood.[4][5] Nitrile gloves are required due to high lipophilicity and skin absorption potential.[2][4][5]
References
-
PubChem Compound Summary. "9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (CID 103062)."[1][2][3][4][5] National Center for Biotechnology Information.[4][5] Accessed Jan 29, 2026.[2][3][5] Link[2][3][4][5]
-
Cameo Chemicals. "Solvent Blue 35 / Disperse Dye Nomenclature." NOAA.[4][5] (Contextual reference for anthraquinone dye classes). Link
-
Organic Syntheses. "1-Methylamino-4-bromoanthraquinone." Org.[4][5][9][10] Synth. 1949, 29,[2][3] 66. (Source for precursor synthesis). Link[2][3][4][5]
-
NIST Chemistry WebBook. "Anthraquinone, 1,4-diamino derivatives IR/MS Data." National Institute of Standards and Technology.[2][4][5] Link
Sources
- 1. Disperse Blue 77 | C20H12N2O6 | CID 5462989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | C21H16N2O2 | CID 76647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 7. researchgate.net [researchgate.net]
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